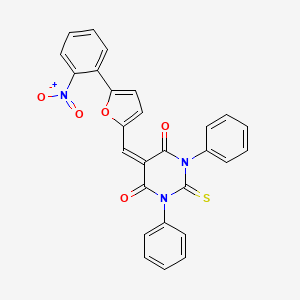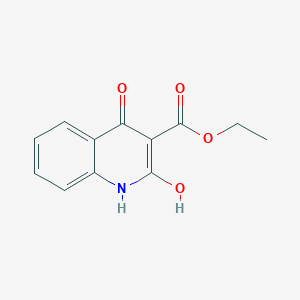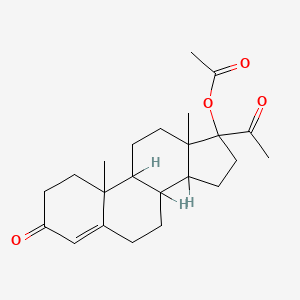
3,20-Dioxopregn-4-en-17-yl acetate
Overview
Description
3,20-Dioxopregn-4-en-17-yl acetate, also known as 17-Hydroxyprogesterone acetate, is a synthetic steroid hormone. It is a derivative of progesterone and is used in various medical applications due to its progestational activity. This compound is known for its ability to induce secretory changes in the endometrium and luteal changes in the exfoliated vaginal epithelial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Dioxopregn-4-en-17-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 16,17α-epoxypregnan-4-ene-3,20-dione (epoxyprogesterone).
Hydrogen Bromide Addition: Hydrogen bromide is added to the epoxy group.
Catalytic Hydrogenation: The bromine at the 16-position is removed through catalytic hydrogenation, resulting in 17α-hydroxypregnan-4-ene-3,20-dione (17α-hydroxyprogesterone).
Acetylation: The product is then acetylated at the 3-position and 17-position hydroxyl groups.
Partial Hydrolysis: The final step involves partial hydrolysis to restore the 3-position ketone and 4-position double bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,20-Dioxopregn-4-en-17-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, converting them into ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid catalysts or esterification enzymes are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, ketonized, and esterified derivatives of the original compound.
Scientific Research Applications
3,20-Dioxopregn-4-en-17-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other steroid hormones.
Biology: The compound is studied for its role in regulating reproductive functions.
Medicine: It is used in hormone replacement therapy and in the treatment of certain cancers.
Industry: The compound is utilized in the production of pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 3,20-Dioxopregn-4-en-17-yl acetate involves its interaction with progesterone receptors. It induces secretory changes in the endometrium, luteal changes in the exfoliated vaginal epithelial cells, reduces fern-like patterns of the cervical mucus, causes a rise in basal body temperature, and induces withdrawal bleeding in castrates . These effects are mediated through the activation of specific molecular pathways and targets within the cells.
Comparison with Similar Compounds
Similar Compounds
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate: This compound is a corticosteroid hormone with similar structural features but different biological activities.
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate: Another derivative with hydroxyl groups at different positions, leading to distinct properties.
Hydrocortisone Impurity G: A related compound used as a reference standard in pharmaceutical applications.
Uniqueness
3,20-Dioxopregn-4-en-17-yl acetate is unique due to its specific progestational activity, making it highly effective in hormone replacement therapies and other medical applications. Its ability to induce specific changes in the endometrium and other tissues sets it apart from other similar compounds.
Properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHUYJIXSMGYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-23-8 | |
| Record name | Prokan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


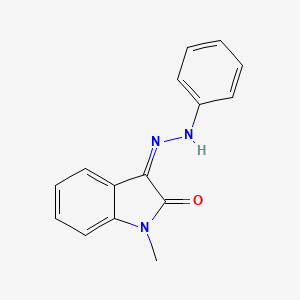
![2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-benzimidazole](/img/structure/B7773089.png)
![2-[(3-Oxo-3-phenylpropyl)azaniumyl]acetate](/img/structure/B7773095.png)
![N-{(2E,4E)-5-phenyl-2-[(phenylcarbonyl)amino]penta-2,4-dienoyl}-beta-alanine](/img/structure/B7773096.png)
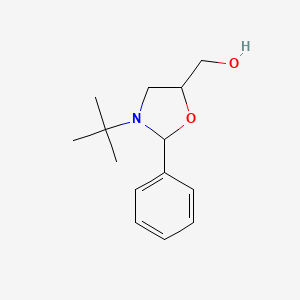
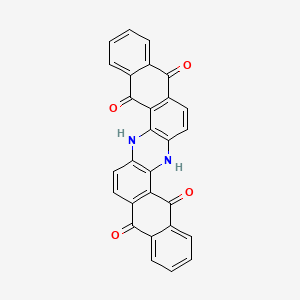
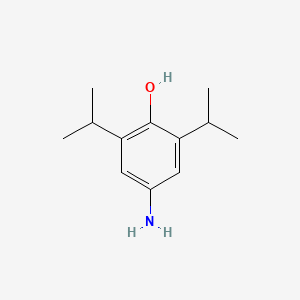


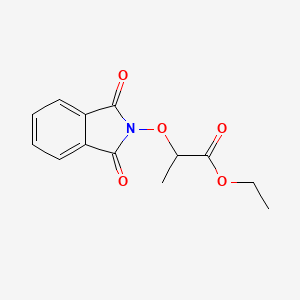
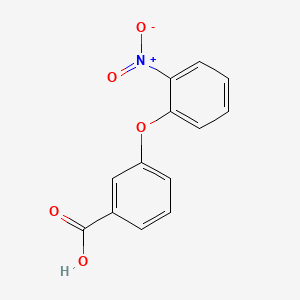
![2-{1,7-dihydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate](/img/structure/B7773174.png)
